molecular formula C9H11NO3+ B1239142 {4-[(2R)-2-amino-2-carboxyethyl]phenyl}oxidaniumyl

{4-[(2R)-2-amino-2-carboxyethyl]phenyl}oxidaniumyl

Cat. No. B1239142
M. Wt: 181.19 g/mol
InChI Key: MULVJZGDDYHMNG-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-tyrosinyl radical cation is a tyrosinyl radical cation. It derives from a D-tyrosine. It is a conjugate acid of a D-tyrosinyl radical. It is an enantiomer of a L-tyrosinyl radical cation.

Scientific Research Applications

  • Corrosion Inhibition:

    • Amino acids based corrosion inhibitors, including compounds similar to {4-[(2R)-2-amino-2-carboxyethyl]phenyl}oxidaniumyl, have been synthesized and found effective in protecting mild steel against corrosion. These inhibitors work by adsorbing onto the metal surface, thereby increasing polarization resistance and decreasing capacitance (Srivastava et al., 2017).
  • Biological and Pharmaceutical Applications:

    • Compounds structurally related to {4-[(2R)-2-amino-2-carboxyethyl]phenyl}oxidaniumyl have shown varied biological activities, including antibacterial, antifungal, and antioxidant properties. This makes them potential candidates for the development of new drugs and therapeutic agents (Egbujor et al., 2019).
  • Molecular Docking and Drug Design:

    • These compounds have also been used in molecular docking studies to explore their potential interactions with biological targets, aiding in the rational design of more effective pharmaceutical agents (Bhat et al., 2015).
  • Synthesis of Novel Compounds:

    • Research has been conducted on the synthesis of new compounds using {4-[(2R)-2-amino-2-carboxyethyl]phenyl}oxidaniumyl or similar structures as building blocks. These syntheses have led to the creation of compounds with potential applications in various fields, including materials science and chemistry (Ming, 2003).
  • Chemical Analysis and Characterization:

    • These types of compounds have been characterized using various techniques like FT-IR, NMR, and UV-visible spectroscopy, providing insights into their molecular structure and properties (Fatma et al., 2015).

properties

Product Name

{4-[(2R)-2-amino-2-carboxyethyl]phenyl}oxidaniumyl

Molecular Formula

C9H11NO3+

Molecular Weight

181.19 g/mol

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/q+1/t8-/m1/s1

InChI Key

MULVJZGDDYHMNG-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)N)[OH+]

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)[OH+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{4-[(2R)-2-amino-2-carboxyethyl]phenyl}oxidaniumyl
Reactant of Route 2
{4-[(2R)-2-amino-2-carboxyethyl]phenyl}oxidaniumyl
Reactant of Route 3
{4-[(2R)-2-amino-2-carboxyethyl]phenyl}oxidaniumyl
Reactant of Route 4
{4-[(2R)-2-amino-2-carboxyethyl]phenyl}oxidaniumyl
Reactant of Route 5
{4-[(2R)-2-amino-2-carboxyethyl]phenyl}oxidaniumyl
Reactant of Route 6
{4-[(2R)-2-amino-2-carboxyethyl]phenyl}oxidaniumyl

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